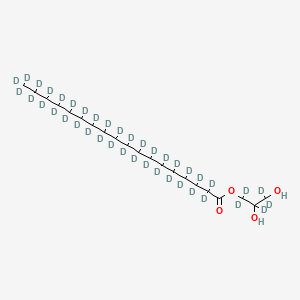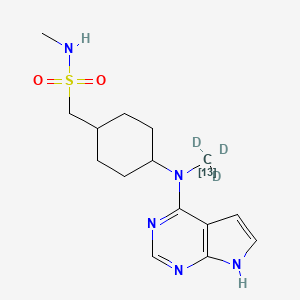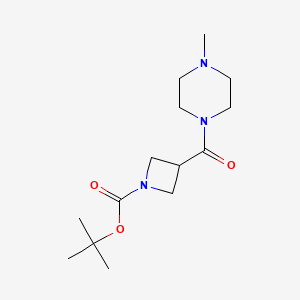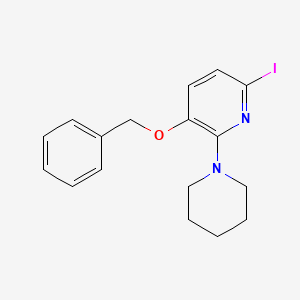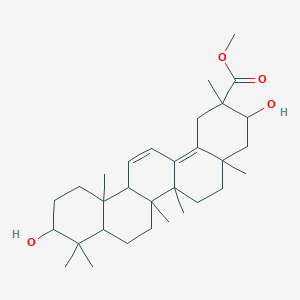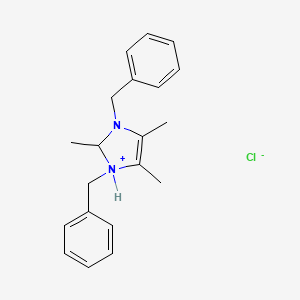
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imidazolium, a class of compounds known for their wide range of applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,4,5-trimethylimidazole with benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(methyl)-, chloride
- 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(ethyl)-, chloride
- 1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(propyl)-, chloride
Uniqueness
1H-Imidazolium, 2,4,5-trimethyl-1,3-bis(phenylmethyl)-, chloride is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of phenylmethyl groups enhances its stability and reactivity, making it suitable for a wide range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C20H25ClN2 |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
1,3-dibenzyl-2,4,5-trimethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13,18H,14-15H2,1-3H3;1H |
InChI Key |
QUTZUSOREROZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C(=C(N1CC2=CC=CC=C2)C)C)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


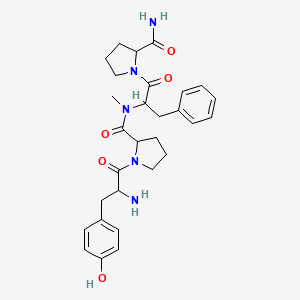
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)


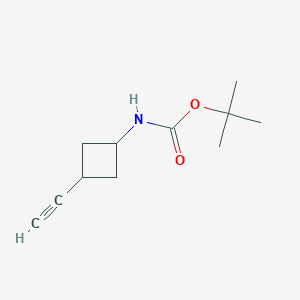


![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)

